molecular formula C7H12N2O B13101928 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile

Cat. No.: B13101928
M. Wt: 140.18 g/mol
InChI Key: JSQJTCCTCTYKOO-UHFFFAOYSA-N
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Description

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile is a chemical compound that features a tetrahydropyran ring with an amino group and an acetonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydro-4H-pyran-4-one.

    Amination: The tetrahydro-4H-pyran-4-one undergoes amination to form 4-aminotetrahydropyran.

    Nitrile Formation: The 4-aminotetrahydropyran is then reacted with a suitable nitrile source to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydropyran: Similar structure but lacks the acetonitrile group.

    Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the acetonitrile group.

    2-(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid: Similar structure but has an acetic acid group instead of the nitrile group.

Uniqueness

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

IUPAC Name

2-(4-aminooxan-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-4-1-7(9)2-5-10-6-3-7/h1-3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJTCCTCTYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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